molecular formula C11H12O B231430 (E)-4-(3-Methylphenyl)-but-3-en-2-one CAS No. 15753-84-1

(E)-4-(3-Methylphenyl)-but-3-en-2-one

Cat. No.: B231430
CAS No.: 15753-84-1
M. Wt: 160.21 g/mol
InChI Key: MMKNUEPXVVBSGX-VOTSOKGWSA-N
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Description

(E)-4-(3-Methylphenyl)-but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system (C=C-C=O) and a 3-methylphenyl substituent at the β-position. This structural motif is common in bioactive molecules, natural products, and materials with nonlinear optical (NLO) properties. The compound’s conjugated system enables strong electronic transitions, as seen in analogs with para-substituted phenyl groups .

Properties

CAS No.

15753-84-1

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-4-(3-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-8H,1-2H3/b7-6+

InChI Key

MMKNUEPXVVBSGX-VOTSOKGWSA-N

SMILES

CC1=CC(=CC=C1)C=CC(=O)C

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C

Other CAS No.

95416-57-2

Synonyms

(E)-4-(3-methylphenyl)but-3-en-2-one

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

Compound Name Substituent Position/Type Key Properties Reference
(E)-4-(4-Dimethylaminophenyl)-but-3-en-2-one 4-NMe₂ (electron-donating) λₘₐₓ: 375 nm (UV-Vis); χ₃: 1.66–3.85 ×10⁻¹³ esu (NLO) [1,5,7]
(E)-4-(4-Nitrophenyl)-but-3-en-2-one 4-NO₂ (electron-withdrawing) λₘₐₓ: 323 nm (UV-Vis); χ₃: 7.13–3.19 ×10⁻¹³ esu (NLO) [1,5,7]
(E)-4-(3-Phenylisoxazol-5-yl)-but-3-en-2-one Isoxazole ring Synthesized via oxidative RORC reaction; (E,Z)-isomer mixture [2,6,10]
(E)-4-(Pyridin-2-yl)-but-3-en-2-one 2-Pyridyl Evaluated for cytotoxicity (IC₅₀ values vary with substituents) [14]
(E)-4-(2-Hydroxy-3-methoxyphenyl)-but-3-en-2-one 2-OH, 3-OMe Found in Ailanthus altissima; potential antioxidant activity [12,13]
(E)-4-(Furan-2-yl)-but-3-en-2-one 2-Furyl Derived from Aconitum species; novel natural product [18]

Notes:

  • Electronic Effects: Electron-donating groups (e.g., 4-NMe₂) red-shift UV-Vis absorption (λₘₐₓ = 375 nm) due to enhanced conjugation, while electron-withdrawing groups (e.g., 4-NO₂) blue-shift absorption (λₘₐₓ = 323 nm) .
  • NLO Properties: The third-order susceptibility (χ₃) of the 4-NMe₂ derivative increases linearly with concentration (1.66–3.85 ×10⁻¹³ esu), whereas the 4-NO₂ analog shows a reverse trend (7.13–3.19 ×10⁻¹³ esu), likely due to aggregation or solvent effects .

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